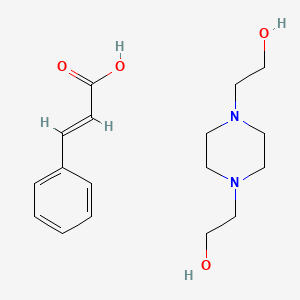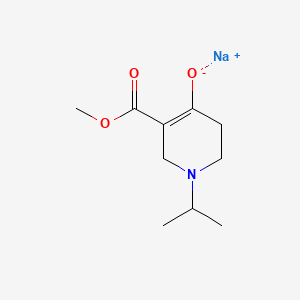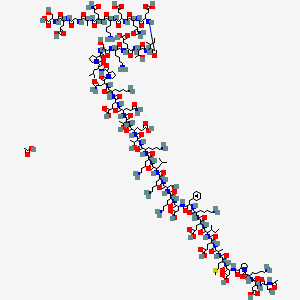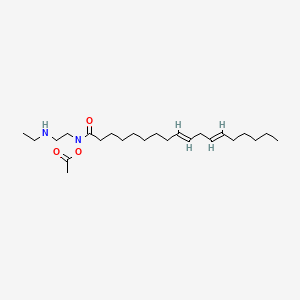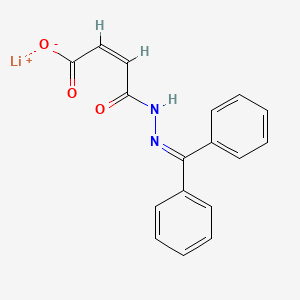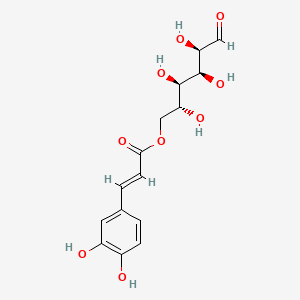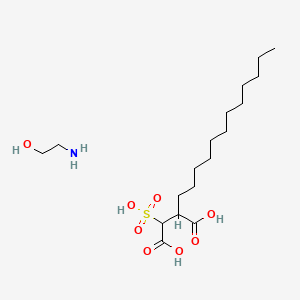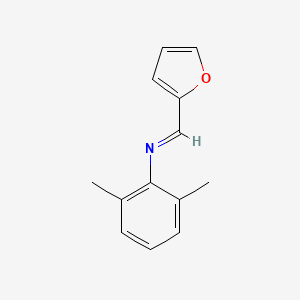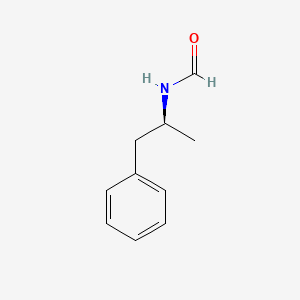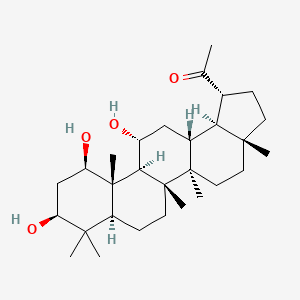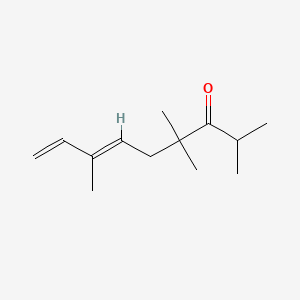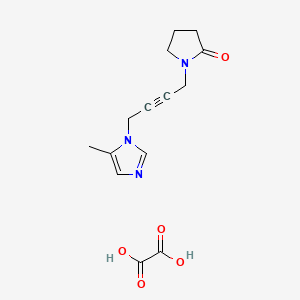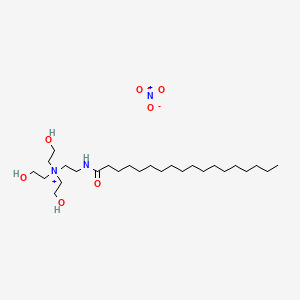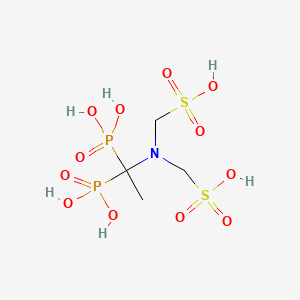
((1,1-Diphosphonoethyl)imino)bis(methanesulphonic) acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1,1-Diphosphonoethyl)imino)bis(methanesulphonic) acid: is a complex organic compound characterized by the presence of phosphono and sulfonic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1,1-Diphosphonoethyl)imino)bis(methanesulphonic) acid typically involves the reaction of appropriate phosphono and sulfonic acid precursors under controlled conditions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction parameters are meticulously controlled to ensure consistent quality and high yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
((1,1-Diphosphonoethyl)imino)bis(methanesulphonic) acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives .
Scientific Research Applications
((1,1-Diphosphonoethyl)imino)bis(methanesulphonic) acid: has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in industrial processes, such as catalysis and material synthesis.
Mechanism of Action
The mechanism of action of ((1,1-Diphosphonoethyl)imino)bis(methanesulphonic) acid involves its interaction with specific molecular targets and pathways. The compound’s phosphono and sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- ((1,1-Diphosphonoethyl)imino)bis(methanesulfonic) acid
- ((1,1-Diphosphonoethyl)imino)bis(methanesulphonic) acid
Uniqueness
This compound is unique due to its specific combination of phosphono and sulfonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
84196-11-2 |
|---|---|
Molecular Formula |
C4H13NO12P2S2 |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
[1,1-diphosphonoethyl(sulfomethyl)amino]methanesulfonic acid |
InChI |
InChI=1S/C4H13NO12P2S2/c1-4(18(6,7)8,19(9,10)11)5(2-20(12,13)14)3-21(15,16)17/h2-3H2,1H3,(H2,6,7,8)(H2,9,10,11)(H,12,13,14)(H,15,16,17) |
InChI Key |
BYBZEMDTHKGLRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(CS(=O)(=O)O)CS(=O)(=O)O)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



